molecular formula C18H12F3N3O2 B10831562 2-Methyl-4-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]indole-7-carboxylic acid

2-Methyl-4-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]indole-7-carboxylic acid

Cat. No.: B10831562
M. Wt: 359.3 g/mol
InChI Key: HUSMWXZHQVTDRU-UHFFFAOYSA-N
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Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Methyl-4-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]indole-7-carboxylic acid. It has been evaluated against various cancer cell lines using National Cancer Institute protocols. The compound exhibited significant growth inhibition rates, indicating its potential as a lead compound for developing new anticancer agents.

Case Study:
A study reported that this compound showed mean GI50 values of approximately 15.72 μM against several human tumor cell lines, suggesting strong cytotoxic effects that warrant further investigation into its mechanisms of action and efficacy in vivo .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. It was found effective against a range of bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the trifluoromethyl group is believed to enhance the compound's ability to penetrate microbial membranes.

Case Study:
In vitro testing revealed that derivatives of this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. Compounds with similar structural features showed zones of inhibition up to 19 mm against Pseudomonas aeruginosa .

Anti-inflammatory Effects

Emerging research indicates that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where such compounds can modulate inflammatory pathways.

Case Study:
A study on related pyrazolo derivatives indicated that modifications at specific positions could lead to enhanced anti-inflammatory activity, suggesting that the trifluoromethyl substitution may play a crucial role in mediating these effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. The incorporation of electron-withdrawing groups like trifluoromethyl has been shown to significantly enhance biological activity by increasing lipophilicity and improving binding affinity to target proteins.

Biological Activity

2-Methyl-4-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]indole-7-carboxylic acid, a pyrazoloindole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that contributes to its pharmacological potential, particularly in anti-inflammatory and anticancer applications.

Chemical Structure

The molecular formula of this compound is C18H14F3N3O2C_{18}H_{14}F_3N_3O_2, with a molecular weight of approximately 373.32 g/mol. Its structure features a pyrazoloindole core, which is known for various biological activities.

1. Anti-inflammatory Activity

Research has demonstrated that pyrazolo[3,4-b]indole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The inhibition of COX-2 has been particularly noted in several derivatives, with IC50 values ranging from 0.02 to 0.04 µM, indicating potent activity against inflammation pathways .

Table 1: Summary of Anti-inflammatory Activity of Pyrazolo Derivatives

CompoundIC50 (µM)COX-2 Selectivity Index
2-Methyl-4-[...]TBDTBD
Pyrazolo derivative A0.028.22
Pyrazolo derivative B0.049.31

2. Anticancer Properties

The anticancer potential of this class of compounds has also been explored extensively. For example, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines such as HeLa and A375, with IC50 values indicating effective cytotoxicity . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity in Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLaTBDApoptosis induction
A375TBDCell cycle arrest

3. Antiviral and Antibacterial Effects

While less studied than anti-inflammatory and anticancer properties, some pyrazolo derivatives have demonstrated antiviral and antibacterial activities. The structural features that confer these activities include the ability to interfere with viral replication mechanisms and bacterial cell wall synthesis .

Case Studies

Several studies have highlighted the biological activities of pyrazolo derivatives:

  • Study on Inflammation : A study conducted by Abdellatif et al. synthesized a series of pyrazolo derivatives and evaluated their COX inhibitory activities using enzyme immunoassays. The findings indicated strong anti-inflammatory effects comparable to traditional NSAIDs .
  • Anticancer Evaluation : In vitro studies on a series of pyrazolo[3,4-b]indoles revealed significant antiproliferative activity against various cancer cell lines, supporting their potential as therapeutic agents .

Properties

Molecular Formula

C18H12F3N3O2

Molecular Weight

359.3 g/mol

IUPAC Name

2-methyl-4-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]indole-7-carboxylic acid

InChI

InChI=1S/C18H12F3N3O2/c1-23-9-14-13-8-10(17(25)26)2-7-15(13)24(16(14)22-23)12-5-3-11(4-6-12)18(19,20)21/h2-9H,1H3,(H,25,26)

InChI Key

HUSMWXZHQVTDRU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C3=C(C=CC(=C3)C(=O)O)N(C2=N1)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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